(S)-(-)-N-Benzyl-1-phenylethylamine: A Comprehensive Technical Guide
(S)-(-)-N-Benzyl-1-phenylethylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-N-Benzyl-1-phenylethylamine is a chiral amine of significant interest in synthetic organic chemistry and drug development. Its primary application lies in its efficacy as a chiral resolving agent for racemic carboxylic acids and other acidic compounds, facilitating the separation of enantiomers—a critical step in the production of enantiopure pharmaceuticals. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of (S)-(-)-N-Benzyl-1-phenylethylamine, complete with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.
Properties of (S)-(-)-N-Benzyl-1-phenylethylamine
(S)-(-)-N-Benzyl-1-phenylethylamine is a colorless to pale yellow liquid at room temperature.[1] It is optically active due to the presence of a stereogenic center.[2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇N | [3] |
| Molecular Weight | 211.31 g/mol | [1][3] |
| Appearance | Clear to pale yellow liquid | [1][2] |
| Boiling Point | 171 °C at 15 mm Hg | [4] |
| Density | 1.01 g/mL at 25 °C | [4] |
| Specific Rotation ([α]²⁰/D) | -38.0 to -41.0° (neat) | [1] |
| Refractive Index (n²⁰/D) | 1.563 | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform.[2] | [2] |
| Purity | >98% (typically determined by GC) | [1][2] |
Synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine
The most common and efficient method for the synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine is through the reductive amination of (S)-(-)-1-phenylethylamine with benzaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.
Synthetic Pathway: Reductive Amination
The overall synthetic scheme is as follows:
Caption: Reductive amination pathway for the synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine via reductive amination using hydrogen gas and a palladium on carbon catalyst.
Materials:
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(S)-(-)-1-Phenylethylamine (1.0 eq.)
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Benzaldehyde (1.0 eq.)
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Methanol (solvent)
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Palladium on activated carbon (5% Pd/C)
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Hydrogen gas source
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Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
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Standard laboratory glassware
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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Imine Formation:
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In a reaction vessel, dissolve (S)-(-)-1-phenylethylamine and an equimolar amount of benzaldehyde in methanol.
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Stir the mixture at room temperature. The formation of the corresponding imine will occur. The reaction can be monitored by techniques such as TLC or GC to confirm the consumption of the starting materials.
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-
Catalytic Hydrogenation:
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To the reaction mixture containing the imine, carefully add 5% palladium on carbon (Pd/C) catalyst. The amount of catalyst can typically be around 1-5 mol% relative to the limiting reagent.
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Seal the reaction vessel and connect it to a hydrogen source.
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Pressurize the vessel with hydrogen gas to a pressure of 0.1–5 bar.
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Stir the mixture at a temperature of 20–30°C.
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Monitor the reaction for the consumption of hydrogen, which indicates the progress of the reduction.
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-
Work-up:
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Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), carefully vent the hydrogen gas from the reaction vessel.
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
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-
Purification:
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Combine the filtrate and the washings.
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Remove the methanol solvent under reduced pressure using a rotary evaporator.
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The resulting crude (S)-(-)-N-Benzyl-1-phenylethylamine can be further purified by vacuum distillation if necessary.
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Application as a Chiral Resolving Agent
(S)-(-)-N-Benzyl-1-phenylethylamine is widely used for the resolution of racemic acids. The principle of this application relies on the formation of diastereomeric salts with different solubilities. The less soluble diastereomeric salt can be selectively crystallized and then separated by filtration. Subsequent treatment of the isolated diastereomeric salt with an acid or base liberates the enantiomerically pure acid and regenerates the resolving agent.
General Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic acid using (S)-(-)-N-Benzyl-1-phenylethylamine.
Detailed Experimental Protocol: Resolution of Racemic 4-Chloromandelic Acid
This protocol provides a method for the chiral resolution of racemic 4-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethylamine, which illustrates the general procedure applicable also for the (S)-(-) enantiomer.[5]
Materials:
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Racemic 4-chloromandelic acid (4-ClMA) (1.0 eq.)
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(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA) (1.0 eq.) (Note: The same procedure applies with (S)-(-)-BPA, leading to the isolation of the other enantiomer of the acid)
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Absolute Ethanol
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Standard laboratory glassware
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Stirring and heating apparatus
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Filtration apparatus
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Polarimeter for measuring optical purity
Procedure:
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Dissolution:
-
In a suitable flask, dissolve 1 mmol of racemic 4-chloromandelic acid in approximately 1.6 mL of absolute ethanol.[5]
-
-
Addition of Resolving Agent:
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To the solution, add 1 mmol of (R)-(+)-N-benzyl-1-phenylethylamine.[5]
-
-
Crystallization:
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Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, in this case, (R)-(-)-4-ClMA·(R)-(+)-BPA, will begin to precipitate.[5]
-
-
Cooling and Filtration:
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Drying:
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Dry the collected crystals under a vacuum.
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-
Analysis:
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Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation.
-
-
Liberation of the Enantiomer:
-
The resolved enantiomer can be liberated from the diastereomeric salt by treatment with a suitable acid (e.g., HCl) followed by extraction with an organic solvent.
-
-
Recovery of Resolving Agent:
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The resolving agent can be recovered from the mother liquor and the liberation step for reuse by basification and extraction.
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Safety and Handling
(S)-(-)-N-Benzyl-1-phenylethylamine is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
(S)-(-)-N-Benzyl-1-phenylethylamine is a valuable chiral amine with significant applications in the stereoselective synthesis of chemical compounds. Its straightforward synthesis via reductive amination and its effectiveness as a chiral resolving agent make it an important tool for researchers and professionals in the pharmaceutical and fine chemical industries. The detailed protocols and data provided in this guide are intended to facilitate its practical application in a laboratory setting.
